1,8-Bis(diphenylphosphino)naphthalene

Beschreibung

Molecular Structure and X-ray Crystallographic Analysis

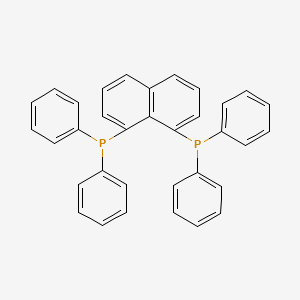

The molecular structure of 1,8-bis(diphenylphosphino)naphthalene has been extensively characterized through single-crystal X-ray diffraction analysis, revealing critical geometric parameters that define its unique properties. The compound crystallizes with specific lattice parameters that accommodate the rigid naphthalene backbone and the bulky diphenylphosphino substituents positioned at the 1,8-positions. Crystallographic data obtained from iron carbonyl complexes containing this ligand show unit cell dimensions of a = 11.233 ± 0.002 Å, b = 17.597 ± 0.004 Å, c = 21.277 ± 0.004 Å, with β = 100.173 ± 0.004° in the monoclinic space group P 1 21/n 1. The phosphorus-phosphorus distance of 3.05 Å represents a critical structural feature, as this separation is significantly shorter than typical phosphine-phosphine distances found in other bidentate ligands.

The naphthalene backbone exhibits minimal distortion despite the steric constraints imposed by the peri-substitution pattern. Detailed analysis reveals that the largest displacement from the naphthalene mean plane is approximately 0.233 Å, indicating moderate in-plane and out-of-plane distortion. The bite angle of the free ligand measures approximately 90°, which distinguishes it from more flexible diphosphine ligands. The diphenylphosphino groups adopt conformations that minimize steric repulsion while maintaining orbital overlap between the phosphorus lone pairs. Computational optimization using density functional theory at the B3LYP/6-31+G(d) level reveals that steric hindrance around the diphenylphosphino groups significantly influences the overall molecular geometry.

The crystallographic analysis also demonstrates that the compound can accommodate various coordination modes with transition metals while maintaining its structural integrity. In metal complexes, chelation typically results in slight lengthening of the phosphorus-phosphorus distance, accompanied by minimal distortion of the naphthalene skeleton. The rigid framework ensures consistent bite angles across different metal complexes, making it particularly valuable for applications requiring predictable coordination geometry.

Electronic and Steric Properties

The electronic properties of this compound are dominated by the forced proximity of the phosphorus lone pairs, which creates significant through-space interactions. The phosphorus-phosphorus separation of 3.05 Å facilitates substantial orbital overlap between the lone pairs, resulting in both repulsive and attractive electronic interactions. Computational studies using coupling deformation density calculations indicate that through-space interactions dominate in the free ligand, while coordination to metals shifts the primary coupling pathway through the metal center.

The steric environment around each phosphorus center is characterized by significant crowding due to the presence of four phenyl rings and the rigid naphthalene backbone. This steric hindrance prevents the formation of bis-borane adducts when treated with borane-dimethyl sulfide complex, with only monoborane adducts being observed regardless of reagent stoichiometry. The steric constraints also influence the reactivity patterns and selectivity in various chemical transformations. The rigid framework ensures that conformational flexibility is minimal, leading to predictable steric interactions in coordination complexes and catalytic applications.

Electronic density calculations reveal that the electron distribution is significantly perturbed by the through-space interactions between phosphorus atoms. The quasi-linear arrangement observed in related acenaphthene derivatives, with phosphorus-phosphorus-carbon angles approaching 175.6°, suggests favorable orbital overlap that facilitates electron transfer processes. These electronic properties contribute to the compound's effectiveness as a ligand in transition metal catalysis, where electron donation and back-bonding interactions are crucial.

Spectroscopic Characteristics

The spectroscopic properties of this compound provide valuable insights into its electronic structure and dynamic behavior. Phosphorus-31 nuclear magnetic resonance spectroscopy serves as the primary analytical tool for characterizing this compound, with chemical shifts occurring in characteristic regions depending on the oxidation state and coordination environment. In solution, the compound exhibits specific chemical shift patterns that reflect the electronic environment of the phosphorus nuclei.

Multinuclear nuclear magnetic resonance spectroscopy, including proton, phosphorus-31, carbon-13, and boron-11 measurements, has been employed to characterize various derivatives and complexes. The proton nuclear magnetic resonance spectrum displays complex multipicity patterns arising from the aromatic protons of both the naphthalene backbone and the phenyl substituents. Carbon-13 nuclear magnetic resonance provides detailed information about the aromatic carbon environments and their electronic properties.

Solid-state magic angle spinning phosphorus-31 nuclear magnetic resonance studies have revealed detailed information about chemical shift tensors and local environments. The technique provides complementary information to solution-state measurements, particularly regarding molecular packing and intermolecular interactions in the crystalline state. Mass spectrometry using fast atom bombardment techniques has been utilized for molecular weight determination and fragmentation pattern analysis. These spectroscopic methods collectively provide comprehensive characterization of the compound's structure and properties.

Physical and Chemical Properties

The physical properties of this compound reflect its aromatic nature and molecular structure. The compound exists as a solid at room temperature with a melting point of 210°C, indicating significant intermolecular interactions and structural stability. The appearance varies from light orange to yellow to green powder or crystalline material, depending on purity and crystallization conditions. The molecular weight of 496.53 corresponds to the substantial aromatic framework containing 34 carbon atoms, 26 hydrogen atoms, and 2 phosphorus atoms.

Solubility characteristics demonstrate typical behavior for aromatic phosphine compounds, with good solubility in organic solvents such as tetrahydrofuran, diethyl ether, dichloromethane, and chloroform. The compound exhibits air sensitivity, requiring storage under inert atmosphere to prevent oxidation of the phosphorus centers. Storage recommendations include maintenance at low temperatures, preferably below 15°C, in cool and dark conditions to preserve stability.

Chemical reactivity patterns demonstrate selective behavior based on steric and electronic factors. Treatment with borane complexes results in formation of monoborane adducts exclusively, with the second phosphorus center remaining unreacted due to steric hindrance. In halogenated solvents, unexpected cyclization reactions occur, leading to formation of cyclic boronium salts through reductive processes. The compound demonstrates normal coordination chemistry with platinum and palladium complexes despite apparent strain in the solid state. These chemical properties make it valuable for applications in coordination chemistry, catalysis, and materials science.

Comparative Analysis with Other Diphosphine Ligands

This compound exhibits distinctive characteristics when compared to other commonly used diphosphine ligands in coordination chemistry. Unlike flexible diphosphines such as 1,1'-bis(diphenylphosphino)ferrocene or 1,2-bis(diphenylphosphino)ethane, this compound provides exceptional rigidity and a fixed bite angle of approximately 90°. This rigid framework contrasts sharply with flexible ligands that can adopt various conformations depending on the coordination environment and steric requirements of the metal center.

The phosphorus-phosphorus separation of 3.05 Å places this compound in a unique category among bidentate phosphine ligands. Compared to 1,2-bis(diphenylphosphino)ethane with a shorter phosphorus-phosphorus distance and 1,1'-bis(diphenylphosphino)ferrocene with a longer separation, the naphthalene-based ligand provides an intermediate spacing that is particularly suitable for certain metal coordination geometries. The rigid naphthalene backbone ensures consistent bite angles across different metal complexes, whereas flexible ligands may exhibit variable bite angles depending on the metal and coordination environment.

Electronic properties distinguish this compound from other diphosphine ligands through the significant through-space interactions between phosphorus lone pairs. While most diphosphine ligands rely primarily on through-bond coupling mechanisms, the enforced proximity in this compound creates substantial through-space coupling that influences both spectroscopic properties and coordination behavior. This unique electronic feature provides advantages in applications requiring strong electronic communication between metal centers or specific electronic properties in catalytic processes.

Eigenschaften

IUPAC Name |

(8-diphenylphosphanylnaphthalen-1-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26P2/c1-5-17-28(18-6-1)35(29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)36(30-21-9-3-10-22-30)31-23-11-4-12-24-31/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXZKPURCFVBRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701239437 | |

| Record name | 1,1′-(1,8-Naphthalenediyl)bis[diphenylphosphine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701239437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153725-04-3 | |

| Record name | 1,1′-(1,8-Naphthalenediyl)bis[diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153725-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(1,8-Naphthalenediyl)bis[diphenylphosphine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701239437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-(Diphenylphosphino)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reagent Preparation and Reaction Mechanism

The most widely documented synthesis of dppn begins with the generation of 1,8-dilithionaphthalene, a highly reactive organolithium intermediate. This compound is typically prepared by treating 1,8-dibromonaphthalene with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (–78°C to –20°C). The dilithiated species subsequently reacts with two equivalents of chlorodiphenylphosphine (ClPPh₂) to yield dppn via nucleophilic substitution (Fig. 1).

Chlorodiphenylphosphine, synthesized industrially through the redistribution of phosphorus trichloride (PCl₃) and triphenylphosphine (PPh₃), serves as the electrophilic partner. The reaction proceeds under inert atmospheres (argon or nitrogen) to prevent oxidation of the phosphine product. Stoichiometric control is critical, as excess ClPPh₂ may lead to byproducts such as trisubstituted phosphines.

Reaction Conditions and Workup

Optimal yields (reported as ≥70%) are achieved by maintaining temperatures below –20°C during the addition of ClPPh₂ to suppress side reactions. Post-reaction, the mixture is quenched with degassed water or methanol, followed by extraction with dichloromethane or toluene. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from hot ethanol yields dppn as a yellow crystalline solid.

Table 1: Key Reaction Parameters for dppn Synthesis

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | –78°C to –20°C | |

| Molar Ratio (Li:ClPPh₂) | 1:2 | |

| Solvent | THF or diethyl ether | |

| Yield | 70–85% |

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of dppn reveals distinct aromatic resonances: the naphthalene protons appear as a multiplet between δ 7.2–8.3 ppm, while the phenyl groups attached to phosphorus exhibit splitting due to coupling with ³¹P nuclei (δ 7.0–7.5 ppm). ³¹P NMR spectra show a singlet near δ –15 ppm, confirming equivalence of the two phosphorus centers.

X-ray Crystallography

Single-crystal X-ray diffraction studies of dppn derivatives (e.g., metal complexes) highlight the ligand’s ability to adopt a peri-substituted geometry, with P–P distances of approximately 3.2 Å. While crystallographic data for free dppn remain scarce, its coordination behavior in clusters such as [Fe₄(CO)₁₀(μ₄-O)(κ²-dppn)] corroborates the rigidity of the naphthalene backbone.

Table 2: Physical and Chemical Properties of dppn

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₄H₂₆P₂ | |

| Molecular Weight | 496.53 g/mol | |

| Melting Point | 210°C | |

| Purity (Commercial) | ≥97.0% (GC) | |

| Solubility | THF, toluene, CH₂Cl₂ |

Applications in Coordination Chemistry

Dppn’s rigid backbone and strong π-accepting properties make it ideal for stabilizing multinuclear metal clusters. For instance, reaction with Fe₃(CO)₁₂ yields the tetranuclear oxide cluster [Fe₄(CO)₁₀(μ₄-O)(κ²-dppn)], where dppn bridges two iron centers while maintaining its peri-substitution geometry. Such complexes demonstrate catalytic activity in proton reduction, underscoring dppn’s utility in energy-related applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Bis(diphenylphosphino)naphthalene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphines depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Structural Properties

1,8-Bis(diphenylphosphino)naphthalene is characterized by a rigid naphthalene backbone that provides a stable platform for coordinating transition metals. The two phosphine groups are positioned in a manner that allows for effective chelation with metal centers, enhancing the stability and reactivity of the resulting complexes. The P···P distance in dppn is approximately 3.05 Å, which is crucial for its function as a bidentate ligand .

Catalytic Applications

1. Hydrogenation Reactions

One of the notable applications of this compound is in catalytic hydrogenation processes. It has been employed as part of a frustrated Lewis pair with boron trifluoride (B(C6F5)3), enabling the metal-free activation of dihydrogen. This system has shown effectiveness in hydrogenating silyl enol ethers under mild conditions, demonstrating its utility in organic synthesis .

2. Metal-Catalyzed Reactions

Dppn serves as a ligand in various metal-catalyzed reactions. For example, it has been used with palladium and nickel complexes to facilitate cross-coupling reactions such as Suzuki and Heck reactions. These reactions benefit from the ligand's ability to stabilize low oxidation states of metals, thereby enhancing catalytic efficiency .

Synthesis of Novel Compounds

Dppn has been utilized as a precursor in the synthesis of peri-substituted phosphines and other complex molecules. Its reaction with dichlorophosphines has led to the formation of various bis(phosphine) derivatives, which are valuable in diverse synthetic applications . Notably, the synthesis of dicuprate complexes from dppn has been explored to develop more stable nucleophiles for further chemical transformations .

Case Studies

Case Study 1: Frustrated Lewis Pair Chemistry

A study demonstrated that the combination of this compound with B(C6F5)3 effectively activates dihydrogen for catalytic hydrogenation of silyl enol ethers. This metal-free approach provides an environmentally friendly alternative to traditional methods that require transition metals .

Case Study 2: Coordination Chemistry

Research involving the coordination of dppn with various transition metals has revealed insights into its chelation properties and electronic effects. For instance, complexes formed with palladium have shown distinct reactivity patterns compared to those formed with nickel or platinum, highlighting the influence of metal identity on catalytic behavior .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Catalytic Hydrogenation | Metal-free activation of dihydrogen; hydrogenation of silyl enol ethers using dppn and B(C6F5)3. |

| Metal Complex Formation | Formation of stable complexes with transition metals (Pd, Ni) for cross-coupling reactions. |

| Synthesis of Phosphines | Used as a precursor for synthesizing peri-substituted phosphines through reactions with chlorophosphines. |

| Frustrated Lewis Pair Chemistry | Activation of small molecules (e.g., dihydrogen) without metals; environmentally friendly processes. |

Wirkmechanismus

The mechanism of action of 1,8-Bis(diphenylphosphino)naphthalene primarily involves its role as a ligand. It forms stable complexes with metals through its phosphorus atoms, which can donate electron pairs to the metal center. This interaction stabilizes the metal and facilitates various catalytic processes. The compound can also act as a “frustrated Lewis pair” with certain Lewis acids, enabling unique catalytic activities such as the activation of dihydrogen .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand but with a more flexible structure.

1,1’-Bis(diphenylphosphino)ferrocene: A rigid ligand with a ferrocene backbone.

1,2-Bis(diphenylphosphino)benzene: Similar in structure but with a benzene ring instead of a naphthalene ring.

Uniqueness

1,8-Bis(diphenylphosphino)naphthalene is unique due to its rigid naphthalene backbone, which provides greater stability to the metal complexes it forms. This rigidity can enhance the selectivity and efficiency of catalytic processes compared to more flexible ligands .

Biologische Aktivität

1,8-Bis(diphenylphosphino)naphthalene (dppn) is an organophosphorus compound recognized for its significant role in coordination chemistry and biological applications. Its molecular structure allows it to act as a bidentate ligand, forming stable complexes with various metal ions. This article explores the biological activity of dppn, focusing on its biochemical interactions, cellular effects, and potential therapeutic applications.

- Molecular Formula : C₃₄H₂₆P₂

- Structure : Rigid bidentate ligand facilitating coordination with metal centers.

Target Interaction

Dppn primarily interacts with dihydrogen through heterolytic activation, impacting various biochemical pathways. Its ability to stabilize metal complexes enhances catalytic processes crucial for biological reactions.

Biochemical Pathways

Dppn influences metabolic pathways by modulating the activity of metal-dependent enzymes. For instance, it has been shown to facilitate hydrogenation reactions in silyl enol ethers, which are vital for energy production and metabolic regulation.

Cellular Effects

- Enzymatic Modulation : Dppn can enhance or inhibit the activity of specific enzymes depending on the concentration and presence of metal ions. This modulation can lead to significant changes in cellular metabolism and gene expression .

- Transport and Distribution : Within biological systems, dppn interacts with transport proteins and binding sites, influencing its bioavailability and efficacy in cellular environments .

- Subcellular Localization : Dppn preferentially localizes in organelles involved in metabolic processes such as mitochondria and the endoplasmic reticulum, where it exerts its biological effects.

Case Studies

- Cytotoxicity Studies : Research indicates that dppn-derived metal complexes exhibit cytotoxic effects against various cancer cell lines. For example, gold(I) complexes containing dppn have shown antiproliferative activity against HeLa and MCF-7 cells, highlighting the potential of dppn in cancer therapeutics .

- Metabolic Flux Modulation : In laboratory settings, dppn has been observed to influence metabolic flux by altering the activity of key enzymes involved in energy production pathways. This effect is dose-dependent, with low concentrations enhancing enzymatic activity while higher concentrations may lead to inhibition.

Data Table: Summary of Biological Activities

Pharmacokinetics

Dppn's pharmacokinetic profile suggests good bioavailability due to its catalytic properties under mild conditions. The compound's stability under inert atmospheres allows for prolonged activity in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.